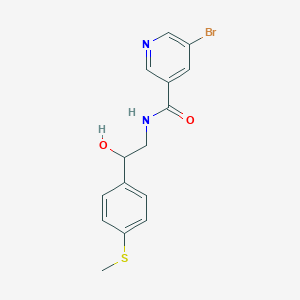

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c1-21-13-4-2-10(3-5-13)14(19)9-18-15(20)11-6-12(16)8-17-7-11/h2-8,14,19H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUFFTFERUBOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and methylthio groups through specific reactions. The final step involves the formation of the nicotinamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Core Nicotinamide Derivatives with Halogen Substituents

The bromine atom at position 5 distinguishes this compound from closely related analogs. For example:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing effect compared to chlorine may enhance binding affinity in hydrophobic pockets or influence metabolic stability .

- Amide Substituent Diversity : The target compound’s 4-(methylthio)phenyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces), whereas trifluoromethylsulfanyl groups (as in ) enhance lipophilicity and resistance to oxidative metabolism.

Heterocyclic Modifications in Nicotinamide Analogs

Several analogs incorporate heterocyclic rings to optimize pharmacokinetic or pharmacodynamic properties:

Key Observations :

- Metabolic Stability : Thiazole and oxadiazole rings (e.g., in ) improve metabolic stability compared to the target compound’s linear 4-(methylthio)phenyl group, which may be prone to sulfide oxidation.

- Purity Variations : Compound 37 (80.7% purity) demonstrates superior synthetic efficiency compared to Compound 28 (70%), likely due to optimized reaction conditions or purification methods .

Sulfur-Containing Substituents and Toxicity Considerations

The methylthio group in the target compound shares structural motifs with agrochemicals (e.g., Fenamiphos, an organophosphate insecticide in ). However, the absence of a phosphoramidate ester in the target compound reduces neurotoxic risks associated with acetylcholinesterase inhibition .

Implications for Drug Development

- Receptor Selectivity: highlights species-specific differences in beta-3 adrenoceptor pharmacology.

- Pharmacokinetics : The hydroxy group may enhance solubility, but the methylthio group could limit oral bioavailability due to first-pass metabolism.

Biological Activity

Introduction

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structure, characterized by a bromine atom and a methylthio group, suggests diverse interactions within biological systems. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a bromine atom, a hydroxyl group, and a methylthio group, which may contribute to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 328.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

| LogP | Not available |

Anticancer Activity

Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of nicotinamide have shown promising results against Hep-2 and P815 cancer cell lines with IC50 values indicating significant growth inhibition . Although specific data for this compound is sparse, its potential for anticancer activity warrants further investigation.

Table 2: Cytotoxicity Data from Similar Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 5-bromo-2-methylnicotinate | Hep-2 | 3.25 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | RAW 264.7 | Not specified |

The mechanism of action for compounds similar to this compound often involves modulation of signaling pathways associated with inflammation and cell proliferation. Inhibition of the NF-κB pathway appears to be a common mechanism through which these compounds exert their effects on inflammatory responses . Additionally, the ability to induce apoptosis in cancer cells through various signaling pathways highlights the therapeutic potential of these compounds.

Q & A

Q. How can oxidative degradation pathways be characterized?

- Methodological Answer : Conduct accelerated stability studies under forced oxidative conditions (H2O2 or AIBN). Identify degradation products via LC-HRMS and propose pathways using software (ACD/LC Simulator). Stabilize with antioxidants (e.g., BHT) in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.